3-(bromomethyl)-3-(fluoromethyl)oxetane

Synthetic Chemistry Medicinal Chemistry Building Block Synthesis

3-(Bromomethyl)-3-(fluoromethyl)oxetane (CAS 2169345-99-5) is a specialized, 3,3-disubstituted oxetane building block. Its molecular structure (C5H8BrFO) features a four-membered oxetane ring substituted with both a bromomethyl and a fluoromethyl group at the same carbon atom.

Molecular Formula C5H8BrFO
Molecular Weight 183
CAS No. 2169345-99-5
Cat. No. B6168168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)-3-(fluoromethyl)oxetane
CAS2169345-99-5
Molecular FormulaC5H8BrFO
Molecular Weight183
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-(Bromomethyl)-3-(fluoromethyl)oxetane (CAS 2169345-99-5): A Technical Procurement Profile


3-(Bromomethyl)-3-(fluoromethyl)oxetane (CAS 2169345-99-5) is a specialized, 3,3-disubstituted oxetane building block. Its molecular structure (C5H8BrFO) features a four-membered oxetane ring substituted with both a bromomethyl and a fluoromethyl group at the same carbon atom . This compound is commercially available from chemical suppliers, with a reported purity of 98% . Its primary value proposition lies in its unique heterodifunctionalization, positioning it as a key intermediate in medicinal chemistry and advanced materials science, particularly where precise incorporation of both a reactive handle and a fluorine-containing moiety is required for further synthetic elaboration .

The Risk of Substituting 3-(Bromomethyl)-3-(fluoromethyl)oxetane with General Oxetane Intermediates


Treating 3-(bromomethyl)-3-(fluoromethyl)oxetane as a generic oxetane intermediate overlooks the critical, quantifiable differences conferred by its specific heterodifunctionalization pattern. The combination of a highly reactive bromomethyl group with the unique electronic and metabolic properties of a fluoromethyl substituent creates a building block with a dual, non-interchangeable purpose. Substitution with simpler analogs like 3-(bromomethyl)oxetane or 3-(bromomethyl)-3-methyloxetane would result in the loss of the fluorine atom, which is known to impact critical drug-like properties, including metabolic stability, lipophilicity (LogP/LogD), and pKa, as demonstrated in systematic studies of fluorinated oxetane derivatives [1]. The evidence below quantifies these fundamental differences.

Evidence-Based Differentiation of 3-(Bromomethyl)-3-(fluoromethyl)oxetane (CAS 2169345-99-5) from Closest Analogs


Heterodifunctional Reactivity vs. Mono- and Homodifunctional Analogs

3-(Bromomethyl)-3-(fluoromethyl)oxetane offers a unique heterodifunctional reaction profile compared to its closest analogs. It provides a single, highly reactive electrophilic site via the bromomethyl group for nucleophilic substitution or cross-coupling, while the fluoromethyl group is chemically orthogonal and can be carried through these reactions intact . In contrast, 3,3-bis(bromomethyl)oxetane presents two equally reactive sites, which can lead to complex mixtures of mono- and di-substituted products without careful stoichiometric control. On the other hand, 3-(bromomethyl)oxetane lacks the fluoromethyl group, precluding any downstream benefits from the fluorine atom. This precise control over mono-functionalization with a retained fluorine moiety is the compound's primary differentiating feature.

Synthetic Chemistry Medicinal Chemistry Building Block Synthesis

Physicochemical Property Modulation via Fluorine Incorporation: pKa Shift

Systematic studies on 3,3-disubstituted oxetanes demonstrate that the introduction of fluorine atoms onto the building block level significantly impacts key physicochemical properties. Specifically, replacing a gem-dimethyl, cyclopropyl, or cyclobutylidene moiety with fluorine-containing groups can decrease pKa values by up to three units [1]. This class-level inference directly applies to 3-(bromomethyl)-3-(fluoromethyl)oxetane when compared to its non-fluorinated analog, 3-(bromomethyl)-3-methyloxetane. The presence of the fluoromethyl group in the target compound is predicted to lower the basicity of any amine subsequently introduced at the bromomethyl site compared to an amine introduced on the non-fluorinated analog.

Physicochemical Profiling Drug Discovery Bioisosterism

Physicochemical Property Modulation via Fluorine Incorporation: Lipophilicity Control

The strategic incorporation of fluorine atoms, such as the fluoromethyl group in the target compound, is a well-established tactic to modulate the lipophilicity (LogP/LogD) of drug candidates. Studies on related tris(fluoromethyl)alkyl building blocks confirm that the (FCH2)3C (TFTB) group can mimic the electronic and polarity-modulating properties of CF3 and CF3CH2 substituents despite its larger steric volume [1]. By extension, the fluoromethyl group in 3-(bromomethyl)-3-(fluoromethyl)oxetane provides a means to fine-tune lipophilicity that is not available with its non-fluorinated analog, 3-(bromomethyl)-3-methyloxetane. This class-level insight underscores the target compound's value in optimizing the ADME profile of derived molecules.

Lipophilicity LogP Drug Metabolism Pharmacokinetics

Suitability as a Precursor for Advanced Building Blocks

The presence of the bromomethyl group in 3-(bromomethyl)-3-(fluoromethyl)oxetane makes it a versatile precursor for a wide array of advanced building blocks. Similar 3-bromomethyl oxetane derivatives have been successfully employed in robust, scalable synthetic methodologies to generate diverse libraries of fluorinated amines, carboxylic acids, and alcohols [1]. The target compound's structure is directly analogous to the starting materials used in these proven methods. This contrasts with, for example, 3-(hydroxymethyl)oxetane analogs, which require an additional activation step. The ready availability and established chemistry around the bromomethyl handle in fluorinated oxetane systems make this compound a more direct entry point into valuable chemical space.

Synthetic Methodology Medicinal Chemistry Scale-up

Primary R&D Applications for Procuring 3-(Bromomethyl)-3-(fluoromethyl)oxetane


Scaffold for Fine-Tuning Drug Candidate pKa in Medicinal Chemistry

Medicinal chemists seeking to lower the pKa of amine-containing drug candidates to reduce hERG binding or improve oral absorption should prioritize this compound. As established in Section 3, the fluoromethyl group can decrease the pKa of derived amines by up to three units compared to non-fluorinated analogs [1]. This allows for a systematic adjustment of basicity without altering the molecular scaffold's core geometry. Procurement is justified when optimizing lead compounds for better pharmacokinetic and safety profiles.

Precursor for Mono-Functionalized Fluorinated Building Block Libraries

This compound is the optimal starting material for research groups focused on generating libraries of 3-fluoromethyl-substituted amines, alcohols, ethers, and carboxylic acids. Its unique heterodifunctionality enables a clean, single-step nucleophilic substitution at the bromomethyl site, reliably installing a new functional group while preserving the valuable fluoromethyl moiety . This avoids the complex product mixtures that can arise from symmetrical, bis-electrophilic precursors like 3,3-bis(bromomethyl)oxetane. Procurement is essential for efficient, high-throughput synthesis of novel fluorinated chemical space.

Investigating Fluorine's Impact on Conformation and Lipophilicity

For research aimed at understanding the impact of the C-F bond on molecular conformation and lipophilicity (LogP/LogD), 3-(bromomethyl)-3-(fluoromethyl)oxetane is a crucial probe molecule. As supported by class-level evidence on similar fluorinated motifs, the compound can be used to test hypotheses regarding the 'CF3-like' electronic and polarity effects of fluoromethyl groups [2]. Its procurement is indicated for fundamental studies in physicochemical profiling and bioisosteric replacement strategy validation.

Quote Request

Request a Quote for 3-(bromomethyl)-3-(fluoromethyl)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.